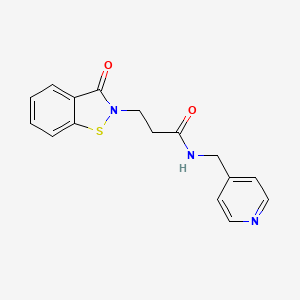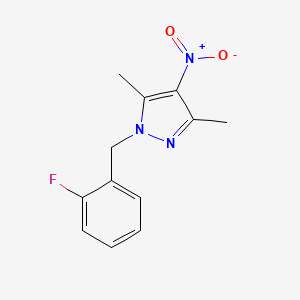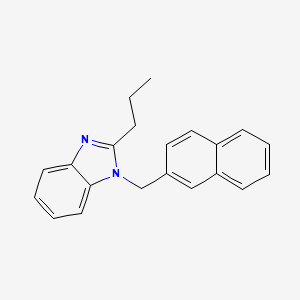![molecular formula C14H17ClN4O B6118221 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6118221.png)
4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as C646, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. C646 specifically targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have a potent inhibitory effect on its activity. In
作用機序
4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide specifically targets the HAT domain of PCAF and inhibits its activity by binding to a conserved cysteine residue in the active site. This leads to a decrease in histone acetylation and subsequent changes in gene expression. 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to selectively inhibit PCAF over other HAT enzymes, making it a valuable tool for studying the role of PCAF in various biological processes.
Biochemical and Physiological Effects
4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a potent inhibitory effect on PCAF activity in vitro. In cell-based assays, 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for PCAF. This allows researchers to selectively study the role of PCAF in various biological processes without affecting other HAT enzymes. However, 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the study of 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide. One potential application is in the development of cancer therapies that target PCAF. 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide could also be used as a tool to study the role of PCAF in various biological processes, including gene expression, cell differentiation, and immune response. Additionally, further research is needed to optimize the synthesis of 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide and improve its solubility and selectivity.
合成法
The synthesis of 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves a multistep process that begins with the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with 4-(dimethylamino)aniline to produce the desired product, 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in cancer research. HAT enzymes, including PCAF, play a crucial role in the regulation of gene expression by modifying histones and other proteins. Aberrant HAT activity has been linked to various diseases, including cancer. 4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a potent inhibitory effect on PCAF activity, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-9-12(15)13(17-19(9)4)14(20)16-10-5-7-11(8-6-10)18(2)3/h5-8H,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGCWQYWSWWPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B6118141.png)
![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![N-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6118148.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide](/img/structure/B6118158.png)
![1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B6118167.png)

![4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6118178.png)

![6-methoxy-N~4~-methyl-N~4~-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6118184.png)
![N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6118198.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B6118204.png)
